Furin Substrate

CAS No.:

Cat. No.: VC16551521

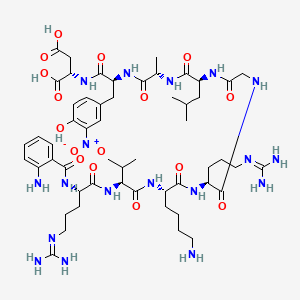

Molecular Formula: C54H84N18O16

Molecular Weight: 1241.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H84N18O16 |

|---|---|

| Molecular Weight | 1241.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C54H84N18O16/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62)/t29-,33-,34-,35-,36-,37-,38-,43-/m0/s1 |

| Standard InChI Key | CAFFKEBMWRRZGF-GYWMVPMNSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N |

Introduction

Structural Determinants of Furin Substrates

Consensus Sequences and Binding Pockets

Furin substrates share a conserved cleavage site recognized by the enzyme’s active-site cleft. Structural studies reveal that furin’s S1 pocket accommodates the P1 arginine residue, while the S4 pocket binds the P4 arginine, forming a complementary charged interface . Mutagenesis experiments demonstrate that substitutions at these positions (e.g., lysine at P1) reduce cleavage efficiency by over 90%, highlighting the necessity for basic residues .

Conformational Flexibility and Induced-Fit Binding

Recent X-ray crystallography data show that furin undergoes significant conformational changes upon substrate binding. For instance, the Trp254 side chain reorients to expose a hydrophobic pocket, enabling interactions with nonpolar moieties in inhibitors and potentially influencing substrate recognition . This induced-fit mechanism suggests that furin’s substrate specificity is dynamically regulated, allowing adaptation to diverse precursor proteins .

Kinetic Profiling of Furin Substrates

Fluorogenic Substrates for High-Throughput Assays

A breakthrough in furin research came with the development of the fluorogenic substrate Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH, which exhibits a k<sub>cat</sub>/K<sub>M</sub> value of 7,710,000 M<sup>−1</sup>s<sup>−1</sup>—over 2,000-fold higher than earlier substrates like Boc-Arg-Val-Arg-Arg-AMC . The kinetic parameters for this substrate are summarized below:

| Parameter | Value |

|---|---|

| K<sub>M</sub> | 3.8 µM |

| k<sub>cat</sub> | 29.3 s<sup>−1</sup> |

| k<sub>cat</sub>/K<sub>M</sub> | 7.71 × 10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup> |

Table 1: Kinetic parameters of the fluorogenic furin substrate Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH .

Impact of pH and Cofactors

Furin’s activity spans a broad pH range (5.0–8.0), with optimal cleavage observed at neutral pH . Calcium ions enhance enzymatic stability, while chelating agents like EDTA abolish activity, underscoring the metal’s role in maintaining structural integrity .

Biological and Pathological Substrates of Furin

Physiological Substrates

Furin processes precursors critical for systemic homeostasis, including:

-

Proparathyroid hormone: Cleavage yields active parathyroid hormone, regulating calcium metabolism .

-

Pro-transforming growth factor-β1 (TGF-β1): Activation modulates cell proliferation and immune responses .

-

Proalbumin: Maturation into serum albumin maintains osmotic pressure .

Viral Substrates and Pathogenesis

Many viral envelope proteins, such as SARS-CoV-2’s spike protein, require furin-mediated cleavage for host cell entry . Inhibitors targeting these interactions, like (3,5-dichlorophenyl)pyridine derivatives, block viral activation by stabilizing furin’s inactive conformation .

Clinical Implications of Furin Substrate Dysregulation

Cancer and Metastasis

Furin overexpression in tumors correlates with enhanced processing of matrix metalloproteinases (MMPs) and growth factors, driving invasion and angiogenesis . For example, furin-cleaved MMP-2 degrades extracellular matrix components, facilitating metastatic spread .

Neurodegenerative Diseases

Amyloid precursor protein (APP) processing involves furin-like proteases, linking its activity to β-amyloid plaque formation in Alzheimer’s disease . Therapeutic strategies aiming to modulate furin activity could reduce pathogenic peptide accumulation.

Cardiovascular Disorders

Furin processes proproteins involved in blood pressure regulation, such as prorenin and proendothelin-1. Dysregulation contributes to hypertension and vascular remodeling .

Emerging Technologies for Substrate Profiling

Predictive Algorithms: ProP and PiTou

Bioinformatics tools like ProP and PiTou predict furin cleavage sites with >80% accuracy, aiding drug discovery and mechanistic studies . These algorithms analyze sequence motifs and physicochemical properties to identify potential substrates.

Structural Insights from Inhibitor Complexes

Co-crystallization studies with inhibitors, such as compound 1 (Ki = 3.8 nM), reveal how hydrophobic interactions and conformational changes block substrate access . These findings guide the design of substrate-competitive therapeutics.

Challenges and Future Directions

Despite advances, key questions remain:

-

How do post-translational modifications of furin (e.g., phosphorylation) alter substrate specificity?

-

Can tissue-specific furin inhibitors minimize off-target effects in clinical applications?

-

What role do furin substrates play in immune evasion by pathogens?

Addressing these questions requires interdisciplinary approaches, combining cryo-EM, machine learning, and organoid models to map furin’s substrate interactome in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume